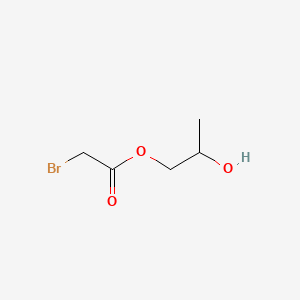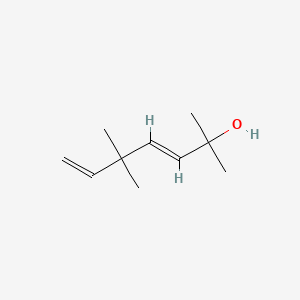
(E)-2,5,5-Trimethylhepta-3,6-dien-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2,5,5-Trimethylhepta-3,6-dien-2-ol is an organic compound with a unique structure characterized by a hepta-diene backbone with three methyl groups and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2,5,5-Trimethylhepta-3,6-dien-2-ol typically involves the use of specific reagents and conditions to achieve the desired configuration and purity. One common method involves the reaction of 2,5,5-trimethylhex-3-yne-2-ol with a suitable catalyst under controlled conditions to induce the formation of the (E)-isomer. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 50°C to 100°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions further enhances the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
(E)-2,5,5-Trimethylhepta-3,6-dien-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of halides or amines.
Scientific Research Applications
(E)-2,5,5-Trimethylhepta-3,6-dien-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-2,5,5-Trimethylhepta-3,6-dien-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity, allowing it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
(Z)-2,5,5-Trimethylhepta-3,6-dien-2-ol: The cis-isomer of the compound with different spatial arrangement.
2,5,5-Trimethylhept-3-en-2-ol: A similar compound with a single double bond.
2,5,5-Trimethylheptane-2-ol: A saturated analog without double bonds.
Uniqueness
(E)-2,5,5-Trimethylhepta-3,6-dien-2-ol is unique due to its specific (E)-configuration, which imparts distinct chemical and physical properties. This configuration can influence its reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
CAS No. |
26127-98-0 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(3E)-2,5,5-trimethylhepta-3,6-dien-2-ol |
InChI |
InChI=1S/C10H18O/c1-6-9(2,3)7-8-10(4,5)11/h6-8,11H,1H2,2-5H3/b8-7+ |
InChI Key |
CSMMFGCGBLZIJE-BQYQJAHWSA-N |
Isomeric SMILES |
CC(C)(C=C)/C=C/C(C)(C)O |
Canonical SMILES |
CC(C)(C=C)C=CC(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,5S)-8-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B13730303.png)



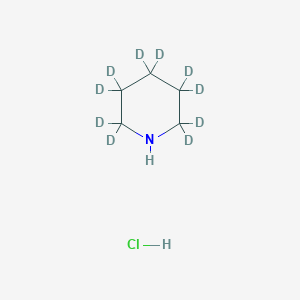
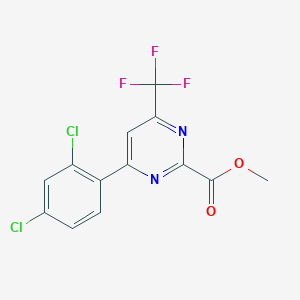
![(3N-[(2S,3S)-2-Amino-3-methyl-pentanoyl]-1,3-thiazolidine)hemifumarate](/img/structure/B13730335.png)

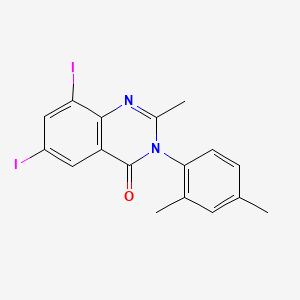
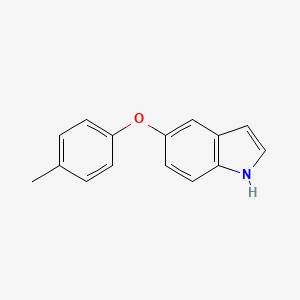

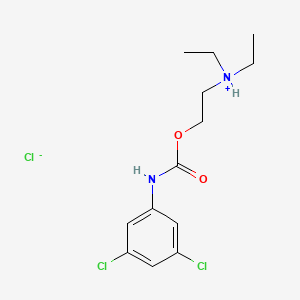
![2,2'-[[4-[(2,4-Dinitrophenyl)azo]-3-methylphenyl]imino]bisethanol](/img/structure/B13730382.png)
